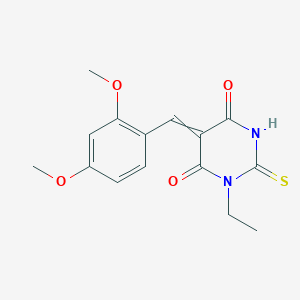![molecular formula C18H17F3N2O4 B5552361 2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)
2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with structures similar to 2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide are of interest due to their potential applications in medicinal chemistry and materials science. These molecules often contain moieties like dimethoxybenzylidene, acetamide, and trifluoromethyl groups, which contribute to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, including condensation, alkylation, and crystallization processes. For example, the synthesis of a compound with a dimethoxybenzylidene moiety was achieved through treatment with specific aldehydes in the presence of catalytic acids, yielding the target compound in high purity after recrystallization from ethanol (Nayak & Poojary, 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The compound 2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide, due to its structural features, plays a significant role in the synthesis and chemical reactivity of various chemical entities. For instance, the use of dimethoxybenzyl groups as amide protecting groups for glycosyl donors showcases the utility of such structures in synthesizing complex molecules. The protected glycosyl donors exhibit improved reactivity and selectivity in glycosylation reactions, leading to the efficient synthesis of glycoconjugates, which are crucial in medicinal chemistry and drug development (Kelly & Jensen, 2001).
Antimicrobial and Antioxidant Properties
Compounds with structural similarities to 2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide have been explored for their potential antimicrobial activities. For example, derivatives of rhodanine-3-acetic acid exhibit significant activity against a variety of mycobacterial species, highlighting the potential for such compounds in the treatment of mycobacterial infections (Krátký, Vinšová, & Stolaříková, 2017). Additionally, imine derivatives of oxyresveratrol have demonstrated effective antioxidant properties, suggesting the potential of structurally related compounds for reducing oxidative stress and neuronal damage (Hur et al., 2013).
Coordination Chemistry and Molecular Docking
The structural motif present in 2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide is also relevant in the field of coordination chemistry. The ability of such compounds to form stable complexes with metal ions can be exploited in designing new materials with specific magnetic, optical, or catalytic properties. Moreover, molecular docking studies of similar compounds have provided insights into their potential biological activities, such as inhibitory effects on specific enzymes or receptors, which is critical for drug discovery and development processes (Nayak & Poojary, 2019).
Eigenschaften
IUPAC Name |
2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxy-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c1-25-15-7-6-12(8-16(15)26-2)10-22-27-11-17(24)23-14-5-3-4-13(9-14)18(19,20)21/h3-10H,11H2,1-2H3,(H,23,24)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPAQAUFYSQRRB-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NOCC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(E)-[(3,4-Dimethoxyphenyl)methylidene]amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552284.png)
![5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)
![4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)
![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one](/img/structure/B5552314.png)
![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)
![N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5552323.png)
![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)
![(4aR*,7aS*)-1-ethyl-4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552335.png)
![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

